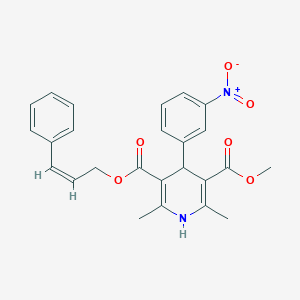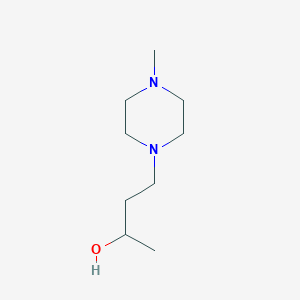
4-(4-Methylpiperazin-1-YL)butan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-YL)butan-2-OL, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. MPB is a chiral compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpiperazin-1-YL)butan-2-OL has been extensively studied for its potential applications in drug discovery research. It has been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. 4-(4-Methylpiperazin-1-YL)butan-2-OL has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Wirkmechanismus
The mechanism of action of 4-(4-Methylpiperazin-1-YL)butan-2-OL is not fully understood, but it is believed to act by modulating various signaling pathways in cells. 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(4-Methylpiperazin-1-YL)butan-2-OL can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-(4-Methylpiperazin-1-YL)butan-2-OL can reduce tumor growth in animal models of cancer. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to have a low toxicity profile, making it a promising candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Methylpiperazin-1-YL)butan-2-OL has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of its enantiomers and their potential differences in biological activity. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has a low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of 4-(4-Methylpiperazin-1-YL)butan-2-OL is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Methylpiperazin-1-YL)butan-2-OL. One area of interest is the development of 4-(4-Methylpiperazin-1-YL)butan-2-OL derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-(4-Methylpiperazin-1-YL)butan-2-OL in combination with other drugs for the treatment of cancer and other diseases. Additionally, the mechanism of action of 4-(4-Methylpiperazin-1-YL)butan-2-OL requires further investigation to fully understand its potential therapeutic applications. Overall, 4-(4-Methylpiperazin-1-YL)butan-2-OL is a promising compound with significant potential for drug discovery research.
Synthesemethoden
The synthesis of 4-(4-Methylpiperazin-1-YL)butan-2-OL involves several steps, including the reaction of 4-methylpiperazine with 2-bromo-1-butanol in the presence of a base to produce 4-(4-methylpiperazin-1-yl)butan-2-ol. The reaction is typically carried out under reflux conditions, and the product is isolated by column chromatography. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy.
Eigenschaften
CAS-Nummer |
110358-26-4 |
|---|---|
Produktname |
4-(4-Methylpiperazin-1-YL)butan-2-OL |
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
FKLYEZLSPJDHKV-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCN(CC1)C)O |
Kanonische SMILES |
CC(CCN1CCN(CC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



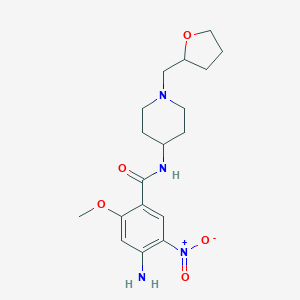
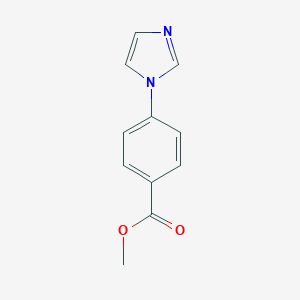
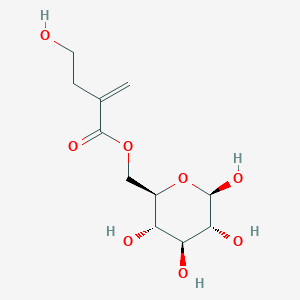
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
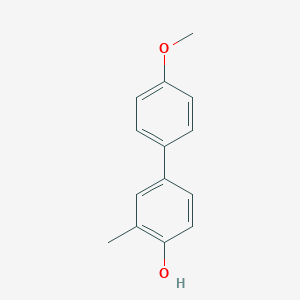
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

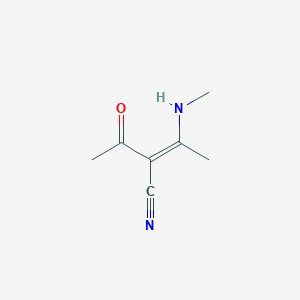
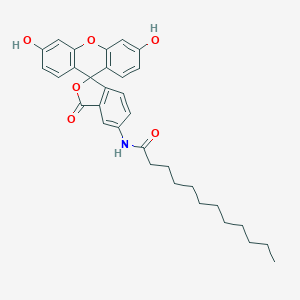

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
